molecular formula C20H24N2O4S B5074710 1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide

1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide

Cat. No.: B5074710
M. Wt: 388.5 g/mol
InChI Key: SWMLZIBHQBXEMI-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a methoxy-substituted phenyl ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 2-methoxy-5-methylphenyl with a suitable sulfonyl chloride, followed by the coupling with N-phenylpiperidine-4-carboxamide under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring, altering the compound’s properties .

Scientific Research Applications

1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to certain receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-8-9-18(26-2)19(14-15)27(24,25)22-12-10-16(11-13-22)20(23)21-17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLZIBHQBXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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